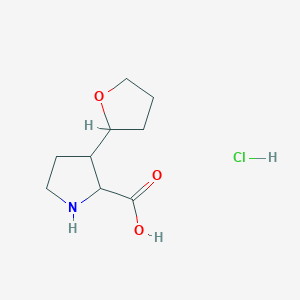

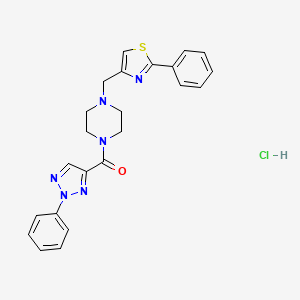

![molecular formula C23H24N4O3 B2898488 2,3-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide CAS No. 899985-82-1](/img/structure/B2898488.png)

2,3-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzamides are a significant class of amide compounds. These compounds have been widely used in medical, industrial, biological and potential drug industries . They have been used for the treatment of cancer, hypercholesterolemia, sorafenib, lipitor, anti-tumour, anti-microbial, antibacterial, anti-fungal, anti-HSV, antioxidant, analgesic, and anti-inflammatory . Amide derivatives also show anti-platelet activity .

Synthesis Analysis

A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The molecular structure of these compounds was determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds were determined using IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

The antioxidant properties of benzamide derivatives, including those with dimethoxy substitutions, have been studied for their potential to scavenge free radicals . This application is crucial in research aimed at combating oxidative stress-related diseases.

Antibacterial Applications

Benzamide compounds have shown in vitro antibacterial activity against various gram-positive and gram-negative bacteria . This makes them valuable for the development of new antibacterial agents.

Drug Discovery

The pyrrolidine ring is a common feature in medicinal chemistry, often used to create compounds for treating human diseases due to its ability to explore pharmacophore space and contribute to stereochemistry .

Pharmacological Activities

The pyridazine moiety is associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, and anticancer properties . This versatility makes it a valuable scaffold in drug design.

Agrochemical Applications

Pyridazine derivatives are known to be used in agrochemicals, indicating potential applications of this compound in the development of herbicides and pesticides .

Steric Factors in Biological Activity

The compound’s structure allows for the investigation of steric factors on biological activity, which is essential in understanding the structure-activity relationship (SAR) in drug design .

ADME/Tox Studies

The introduction of heteroatomic fragments like pyrrolidine and pyridazine in molecules is crucial for modifying physicochemical parameters to obtain favorable ADME/Tox results for drug candidates .

Enantioselective Protein Binding

Due to the stereogenicity of carbons in the pyrrolidine ring, different stereoisomers and spatial orientations of substituents can lead to varied biological profiles of drug candidates, which is significant in the design of enantioselective drugs .

Wirkmechanismus

Target of Action

It’s worth noting that pyridazinone derivatives, which are part of the compound’s structure, have been associated with diverse pharmacological activities . Similarly, pyrrolidine derivatives containing a pyrimidine ring often show significant pharmacological activity .

Mode of Action

It’s known that many pyridazinone and pyrrolidine derivatives interact with their targets by inhibiting certain enzymes .

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting they may affect multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including anti-inflammatory, antiulcer, antidiabetic, and antiplatelet activity .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2,3-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N4O3/c1-29-20-10-6-9-18(22(20)30-2)23(28)24-17-8-5-7-16(15-17)19-11-12-21(26-25-19)27-13-3-4-14-27/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJWHXQPGTLIWLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2898405.png)

![Ethyl 2-[[4-(3-chloro-2-methylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2898411.png)

![5-Methyl-7-(3-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2898414.png)

![2-Methyl-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]-1,3-benzoxazole](/img/structure/B2898419.png)

![2-[[1-[(4-Methyl-1,2,4-triazol-3-yl)methyl]piperidin-3-yl]methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2898423.png)